N1,N1-diethyl-5-methoxybenzene-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-4-13(5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
MPTRCNRYQMSYDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine and Its Derivatives
Established Synthetic Routes to Substituted Benzene-1,2-diamines
The preparation of substituted benzene-1,2-diamines has been extensively studied, leading to a variety of reliable synthetic protocols. A predominant method involves the reduction of the corresponding ortho-nitroaniline derivatives. For instance, the synthesis of 4-methoxybenzene-1,2-diamine can be achieved by the hydrogenation of 4-methoxy-2-nitroaniline (B140478) using a palladium on activated carbon (Pd/C) catalyst. This reaction is typically carried out in a solvent like ethanol (B145695) under hydrogen pressure.
Another established approach is the direct amination of substituted benzenes, though this often requires harsh reaction conditions and can lead to mixtures of products. More controlled methods, such as catalytic diamination of alkenes, have also been developed, providing access to vicinal diamines. eijppr.com
Innovative Approaches for the Preparation of N1,N1-diethyl-5-methoxybenzene-1,2-diamine
Recent advancements in synthetic chemistry have paved the way for more efficient and selective methods to produce asymmetrically substituted diamines like this compound.
Nucleophilic Substitution Strategies for ortho-Phenylenediamines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. A plausible synthetic route to this compound could commence with a suitable di-substituted benzene (B151609). For example, starting with a precursor bearing a nitro group and a leaving group (such as a halogen) ortho to each other, sequential nucleophilic substitution with diethylamine (B46881) followed by reduction of the nitro group would yield the target molecule. The synthesis of N,N-diethyl-4-nitroaniline from 4-fluoronitrobenzene and diethylamine in the presence of a base like potassium carbonate has been reported. chemicalbook.com Subsequent reduction of the nitro group would furnish the corresponding p-phenylenediamine (B122844). A similar strategy could be adapted for the ortho-isomer.
Catalytic Transformations in Diamine Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. A highly attractive and direct approach for the synthesis of this compound is the catalytic reductive amination of a nitro compound. This one-pot process would involve the reaction of 4-methoxy-2-nitroaniline with acetaldehyde (B116499) in the presence of a reducing agent and a suitable catalyst. frontiersin.orgnih.gov This method avoids the isolation of intermediate products and can offer high atom economy. The choice of catalyst, often based on noble metals like palladium or platinum, or increasingly, more sustainable non-noble metals, is crucial for achieving high yields and selectivity. frontiersin.orgnih.gov
Furthermore, selective N-alkylation of a pre-formed diamine is another viable catalytic strategy. For instance, the reaction of 4-methoxybenzene-1,2-diamine with an ethylating agent in the presence of a catalyst could potentially yield the desired product. rsc.org Controlling the degree of alkylation to favor the formation of the N1,N1-diethyl derivative over the N,N'-diethyl or other poly-alkylated products is a key challenge that can be addressed by careful selection of the catalyst and reaction conditions.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered. The use of catalytic reductive amination, as mentioned above, aligns with the principle of catalysis by reducing the need for stoichiometric reagents. frontiersin.orgnih.gov
Employing environmentally benign solvents, or even solvent-free conditions, is another key aspect of green synthesis. For example, reductive amination reactions can sometimes be carried out in greener solvents like ethanol or even water, depending on the specific catalytic system. researchgate.net The development of one-pot, multi-step reactions minimizes waste generation from intermediate work-up and purification steps, further enhancing the green credentials of the synthesis. google.com The ideal green synthesis would utilize renewable starting materials, operate at ambient temperature and pressure, and produce water as the only byproduct. rsc.org
Derivatization Techniques of this compound
The primary and secondary amino groups of this compound offer a rich platform for further chemical transformations, leading to a diverse range of derivatives with potential applications in various fields.
Reactions Leading to Heterocyclic Systems, such as Benzimidazoles
A prominent application of ortho-phenylenediamines is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with various carboxylic acids or their derivatives (such as orthoesters or aldehydes) would lead to the formation of 2-substituted-1-(N,N-diethyl)-6-methoxybenzimidazoles. eijppr.com The reaction is typically carried out by heating the reactants together, often in the presence of a catalyst such as a Lewis acid or in a high-boiling solvent. The choice of the second reactant (aldehyde or carboxylic acid) determines the nature of the substituent at the 2-position of the benzimidazole (B57391) ring.
The following table provides a hypothetical overview of potential benzimidazole derivatives that could be synthesized from this compound.
| Reactant | Catalyst/Conditions | Product |
| Formic Acid | Heat | 1-(N,N-diethyl)-6-methoxy-1H-benzimidazole |
| Acetic Acid | Polyphosphoric Acid | 2-Methyl-1-(N,N-diethyl)-6-methoxy-1H-benzimidazole |
| Benzaldehyde | Oxidizing Agent (e.g., Na2S2O5) | 2-Phenyl-1-(N,N-diethyl)-6-methoxy-1H-benzimidazole |
Regioselective Functionalization of the Diamine Core
The regioselective functionalization of the this compound core is a critical aspect in the synthesis of its derivatives. The presence of three distinct substituents on the benzene ring—a methoxy (B1213986) group, a primary amine, and a tertiary diethylamine—governs the outcome of subsequent reactions. The interplay of the electronic and steric effects of these groups dictates the position of further chemical modifications.
The methoxy (-OCH3) group at the 5-position and the diethylamino (-NEt2) group at the N1-position are both strong electron-donating groups (EDGs). organicchemistrytutor.comlibretexts.orgwikipedia.org These groups activate the aromatic ring towards electrophilic substitution and are ortho, para-directing. organicchemistrytutor.comlibretexts.orglibretexts.org The primary amino group (-NH2) at the 2-position is also an activating ortho, para-director.
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to these activating groups. For this compound, the potential sites for substitution are C3, C4, and C6. The diethylamino group at N1 and the primary amino group at C2 will strongly direct electrophiles to the C3 and C6 positions. The methoxy group at C5 will direct to the C4 and C6 positions. The combined directing effects suggest that the C6 position is highly activated towards electrophilic attack.
A common and highly useful reaction of o-phenylenediamines is their cyclocondensation with various electrophilic reagents to form heterocyclic systems like benzimidazoles and quinoxalines. researchgate.net The regioselectivity of these cyclizations is of paramount importance when starting with an unsymmetrically substituted diamine such as this compound.
For instance, in the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes, the initial step is the formation of an imine. mdpi.com With this compound, the more nucleophilic primary amine at the 2-position is expected to react preferentially with an aldehyde over the tertiary amine. Subsequent cyclization would lead to a specific regioisomer of the resulting benzimidazole. The reaction of 4-methoxy-1,2-phenylenediamine with formic acid, for example, has been shown to produce 5-methoxy-1H-benzimidazole with high yield. mdpi.com
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is another well-established method. numberanalytics.com The regiochemical outcome in the case of this compound would depend on the relative reactivity of the two amino groups.
The following table summarizes the expected regiochemical outcomes for the functionalization of the diamine core based on general principles of electrophilic aromatic substitution.
| Reagent Type | Expected Position of Functionalization | Predominant Product Type |
| Electrophile (e.g., Br+, NO2+) | C6 | 6-substituted-N1,N1-diethyl-5-methoxybenzene-1,2-diamine |
| Aldehyde/Carboxylic Acid | N2 | 1-(diethylamino)-6-methoxy-2-substituted-benzimidazole |
| 1,2-Dicarbonyl Compound | N1 and N2 | Substituted quinoxaline (B1680401) |
Strategies for Achieving Stereochemical Control in Derivatization
Achieving stereochemical control in the derivatization of this compound is essential for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications. Strategies to achieve this control can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, and chiral derivatizing agents.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. osi.lv After the desired stereoselective transformation, the auxiliary is removed. For the derivatization of this compound, a chiral auxiliary could be attached to the primary amino group. For example, reaction with an enantiopure chiral acid chloride would form a chiral amide. The steric bulk and stereoelectronic properties of the auxiliary would then direct the approach of reagents in subsequent reactions, such as alkylation or acylation at the remaining secondary amine or on the aromatic ring, leading to a diastereomerically enriched product. The use of heterocyclic chiral auxiliaries, such as those derived from pyrrolidine, has been effective in various asymmetric syntheses. springerprofessional.de
Chiral Catalysts: Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a highly efficient strategy. acs.org For the synthesis of chiral derivatives of this compound, a chiral catalyst could be employed in cyclization reactions. For example, the synthesis of chiral benzimidazoles can be achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of a chiral Brønsted acid or a chiral metal complex. researchgate.net These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.
A hypothetical example would be the reaction of this compound with an aldehyde in the presence of a chiral phosphoric acid catalyst. The catalyst would protonate the imine intermediate in a stereocontrolled manner, leading to an enantiomerically enriched benzimidazole derivative.
| Strategy | Description | Example Application |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. | Reaction of the primary amine with a chiral acid chloride, followed by a diastereoselective reaction. |
| Chiral Catalyst | Use of a substoichiometric amount of a chiral molecule to control the stereochemistry of a reaction. | Asymmetric cyclocondensation with an aldehyde using a chiral Brønsted acid catalyst to form a chiral benzimidazole. |
| Chiral Derivatizing Agent | Reaction with an enantiopure reagent to form diastereomers for analysis or separation. organicchemistrytutor.com | Reaction with Mosher's acid chloride to determine enantiomeric purity via NMR spectroscopy. organicchemistrytutor.com |
Chiral Derivatizing Agents: Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography. organicchemistrytutor.comnih.gov While not a synthetic strategy to control stereochemistry, they are crucial for assessing the success of such strategies. For instance, if a chiral derivative of this compound is synthesized, it can be reacted with an enantiomerically pure CDA like Mosher's acid chloride. organicchemistrytutor.com The resulting diastereomeric amides will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the synthetic product.
The development of new chiral derivatizing agents continues to be an active area of research, providing more effective tools for the analysis of chiral amines and alcohols. youtube.com
Chemical Reactivity and Mechanistic Investigations of N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine
Nucleophilicity and Basicity Studies of the Diamine Functionality
The nucleophilicity of the diamine functionality is also enhanced by the electron-donating substituents. Nucleophilicity is the ability of an atom to donate its electron pair to an electrophile. The lone pairs on the nitrogen atoms are readily available for reaction with electrophilic centers. This high nucleophilicity is evident in the condensation reactions that o-phenylenediamines readily undergo with carbonyl compounds to form heterocyclic systems like benzimidazoles. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon.
Table 1: pKa Values of Related Aniline (B41778) Derivatives
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Methoxyaniline | 5.34 |
| N,N-Diethylaniline | 6.61 chemicalbook.com |
This table provides the pKa values for the conjugate acids of aniline and its derivatives to illustrate the electronic effect of substituents on basicity. The data is indicative of the expected basicity of N1,N1-diethyl-5-methoxybenzene-1,2-diamine.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three strong electron-donating groups: a primary amino group, a tertiary diethylamino group, and a methoxy (B1213986) group. byjus.com These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.com They are also ortho- and para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.
Given the substitution pattern of this compound, the positions open for electrophilic attack are C4 and C6. The directing effects of the substituents would need to be considered to predict the major product. The amino group is a very strong activating and ortho, para-directing group. The diethylamino group is also a strong activating and ortho, para-directing group. The methoxy group is a moderately activating and ortho, para-directing group. The combined effect of these groups makes the ring highly reactive, and reactions such as halogenation can often proceed without a Lewis acid catalyst. byjus.com For instance, anilines react readily with bromine water to give polybrominated products. byjus.com
Oxidation-Reduction Pathways and Redox Behavior
This compound is susceptible to oxidation due to its electron-rich nature. The oxidation of substituted phenylenediamines has been a subject of interest, particularly in the context of dye formation and analytical chemistry. The oxidation of N,N-dialkyl-p-phenylenediamines, such as N,N-diethyl-p-phenylenediamine (DPD), is a well-studied process that serves as a good model for understanding the redox behavior of the target compound.
The oxidation of DPD proceeds through the formation of a stable colored radical cation, often referred to as a Würster-type radical. Further oxidation can lead to the formation of a diimine species. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been shown to proceed via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, where the initial one-electron oxidation is followed by a chemical step (deprotonation) and then a second one-electron oxidation to form the diimine. researchgate.net
A proposed oxidation pathway for this compound would likely involve the initial one-electron oxidation of one of the nitrogen atoms to form a radical cation. This intermediate can then undergo further reactions, such as dimerization or cyclization, depending on the reaction conditions. The presence of the methoxy group is expected to lower the oxidation potential compared to the unsubstituted o-phenylenediamine (B120857).
The oxidation of o-phenylenediamines can also lead to the formation of 2,3-diaminophenazine through oxidative dimerization, a reaction often catalyzed by various agents. acs.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents. The high nucleophilicity of the diamine functionality leads to rapid reactions with suitable electrophiles. For example, the condensation reaction with aldehydes to form benzimidazoles is a common and generally fast reaction. researchgate.netslideshare.net
Thermodynamically, the formation of the benzimidazole (B57391) ring system from o-phenylenediamines and aldehydes is a favorable process, driven by the formation of a stable aromatic heterocyclic ring and the elimination of a small molecule (water). researchgate.net The stability of the resulting benzimidazole is a key driving force for the reaction.
While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported, studies on the oxidation of related compounds like N,N-dimethyl-p-phenylenediamine (DPD) have shown that the rates of oxidation are dependent on factors such as pH, temperature, and the concentration of the oxidizing agent. nih.gov
Exploration of Reaction Mechanisms and Intermediates
The reaction mechanisms involving this compound are diverse and depend on the reaction type.
In condensation reactions with carbonyl compounds , the mechanism typically begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (imine). Subsequent intramolecular cyclization, involving the attack of the second amino group on the imine carbon, leads to a dihydrobenzimidazole intermediate, which then aromatizes to the final benzimidazole product, often through oxidation. nih.gov
In oxidation reactions , as discussed previously, the mechanism likely involves the initial formation of a radical cation intermediate. nih.gov For instance, the anodic oxidation of N,N-diethyl-p-phenylenediamine in the presence of a nucleophile proceeds through an electrochemically generated diimine which then undergoes a Michael-type addition. The oxidative cyclization of o-phenylenediamines can also proceed through radical addition mechanisms. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies on N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to optimize the molecular geometry and calculate various electronic properties. acs.orghelsinki.firsc.org
The electronic properties, such as the dipole moment and the distribution of electron density, are also revealed through these calculations. The molecular electrostatic potential (MEP) map, for instance, can identify regions of the molecule that are electron-rich or electron-poor, providing insights into its intermolecular interactions.
Below is an illustrative table of typical data obtained from quantum chemical calculations for a molecule like N1,N1-diethyl-5-methoxybenzene-1,2-diamine.
| Parameter | Predicted Value (Illustrative) |
| C-C (aromatic) bond length | ~1.40 Å |
| C-N bond length | ~1.42 Å |
| C-O bond length | ~1.36 Å |
| Dihedral Angle (C-C-N-C) | Varies with conformation |
| Dipole Moment | ~2.5 D |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) has become a widely used tool in computational chemistry for predicting the reactivity of molecules due to its balance of accuracy and computational cost. consensus.apprsc.org By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other reactivity descriptors, the sites of electrophilic and nucleophilic attack can be predicted.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO distribution would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Conceptual DFT also provides a framework for quantifying reactivity through various descriptors. researchgate.net These descriptors, such as chemical potential, hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies and provide a more quantitative measure of the molecule's reactive tendencies. researchgate.net
An illustrative table of DFT-derived reactivity descriptors is provided below.
| Reactivity Descriptor | Definition | Predicted Value (Illustrative) |
| Ionization Potential (I) | -EHOMO | 5.2 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.0 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.05 eV |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes. rsc.orgnih.govnih.gov By simulating the motion of atoms and molecules over time, MD can explore the conformational landscape of flexible molecules like this compound.
The diethylamino and methoxy (B1213986) groups can rotate around their bonds to the benzene (B151609) ring, leading to a variety of possible conformations. MD simulations can reveal the most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as the biological activity of a molecule is often dependent on its conformation. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different experimental conditions. rsc.orgyoutube.com
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry can be used to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govacs.orgacs.org For this compound, theoretical studies can predict the most likely pathways for its reactions.
Aromatic amines can undergo various reactions, such as electrophilic aromatic substitution. numberanalytics.com Computational studies can model the step-by-step process of such reactions, identifying the intermediate structures and the transition state that connects the reactants to the products. The calculated activation energy for a given reaction pathway provides a quantitative measure of its feasibility. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. These studies are invaluable for understanding the reactivity of the molecule and for designing new synthetic routes. acs.org
In silico Prediction of Reactivity and Selectivity Profiles
In silico methods, which are computer-based simulations, are increasingly used to predict the reactivity and selectivity of chemical compounds. nih.govnih.govijirt.org These methods often employ machine learning models trained on large datasets of known chemical reactions and properties. nih.govnih.gov
For this compound, in silico models can be used to predict its reactivity towards a range of reagents and to forecast the regioselectivity of its reactions. For instance, in an electrophilic aromatic substitution reaction, these models can predict whether the incoming electrophile will add to the ortho, meta, or para position relative to the existing substituents. These predictions are based on a combination of electronic and steric factors, which are encoded in various molecular descriptors. nih.gov By providing a rapid assessment of a molecule's likely chemical behavior, in silico methods can guide experimental work and accelerate the discovery of new reactions and materials.
Advanced Analytical Methodologies for the Characterization and Study of N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine
Spectroscopic Techniques in Structural Elucidation.
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N1,N1-diethyl-5-methoxybenzene-1,2-diamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR).
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two ethyl groups. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups. Based on data from related compounds like 1,2-dimethoxybenzene (B1683551) and various N-alkylated phenylenediamines, the predicted chemical shifts are presented in Table 1. researchgate.netcore.ac.uk
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | ~6.7-6.9 | m | - | 3H |
| -OCH₃ | ~3.7-3.8 | s | - | 3H |
| -N(CH₂CH₃)₂ | ~3.0-3.3 | q | ~7.1 | 4H |
| -NH₂ | ~3.5-4.5 | br s | - | 2H |
| -N(CH₂CH₃)₂ | ~1.1-1.3 | t | ~7.1 | 6H |
| Data is predictive and based on analogous structures. |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number of unique carbon atoms in the molecule. The predicted chemical shifts for this compound are detailed in Table 2. These predictions are extrapolated from data for compounds like 5-methoxy-N1-methylbenzene-1,2-diamine and N1,N1-dimethylbenzene-1,2-diamine. nih.govsigmaaldrich.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-OCH₃ | ~55-56 |
| C-N(CH₂CH₃)₂ | ~45-48 |
| C-N(CH₂CH₃)₂ | ~13-15 |
| Aromatic C-N(Et)₂ | ~140-145 |
| Aromatic C-NH₂ | ~135-140 |
| Aromatic C-OCH₃ | ~150-155 |
| Aromatic C-H | ~100-120 |
| Data is predictive and based on analogous structures. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.
Mass spectrometry is used to determine the molecular weight and can give structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₈N₂O, which corresponds to a molecular weight of approximately 194.27 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) to give a fragment at m/z 165, which is a common fragmentation pathway for N-ethyl amines. Another likely fragmentation is the loss of a methyl group from the methoxy moiety (M-15), resulting in a peak at m/z 179.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy.
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands as outlined in Table 3. These are based on typical frequencies for aromatic amines and ethers.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 (two bands) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2970 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-N Stretch | 1250-1350 |
| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |
| Data is predictive and based on established functional group frequencies. |
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene (B151609) ring substituted with two amino groups and a methoxy group constitutes a strong chromophore. It is expected to have two primary absorption bands in the UV region, similar to other substituted anilines. The predicted absorption maxima (λ_max) would likely be around 240-250 nm and 290-310 nm in a solvent like ethanol (B145695) or methanol (B129727).
Chromatographic Separations in Purity Assessment and Mixture Analysis.
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC).
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 254 nm). The retention time would be dependent on the specific conditions, but the method can be optimized to provide a sharp, well-resolved peak.
Gas Chromatography (GC).
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. A common setup would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-17. Due to the presence of amine groups which can cause peak tailing, a base-deactivated column and liner are often recommended for the analysis of amines. chromforum.org The injector and detector temperatures would typically be set around 250 °C, with a temperature-programmed oven to ensure good separation and peak shape. A Flame Ionization Detector (FID) would be a suitable detector for this compound.
Hyphenated Analytical Techniques (e.g., GC-MS, HPLC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. orgchemboulder.comresearchgate.net For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com In the case of this compound, the sample would be vaporized and separated based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification.
The fragmentation of substituted para-phenylenediamines often involves characteristic losses related to the substituent groups. nih.govsemanticscholar.org For this compound, one would anticipate fragmentation pathways involving the loss of ethyl groups (C₂H₅) and the methoxy group (OCH₃), as well as cleavage of the diamine structure. A study on the GC-MS analysis of p-phenylenediamine (B122844) (PPDA) in hair dyes demonstrated that derivatization can enhance instrumental response and accuracy. nih.gov While direct analysis of the target compound is feasible, derivatization could be employed to improve chromatographic behavior if necessary.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) represents a formidable combination for the structural elucidation of compounds in complex matrices. chromatographyonline.com HPLC separates the components of a mixture in the liquid phase, making it suitable for a wider range of compounds than GC, including those that are less volatile or thermally labile. thermofisher.com The separated analyte flows from the HPLC column into an NMR spectrometer, allowing for the acquisition of detailed structural information. nih.gov
The HPLC-SPE-NMR technique, which involves solid-phase extraction between the HPLC and NMR, is particularly advantageous. It allows for the concentration of the analyte from the HPLC mobile phase and subsequent dissolution in a deuterated NMR solvent, which improves the quality of the NMR data and enables the use of advanced 2D NMR experiments for complete structure determination. chromatographyonline.com For this compound, HPLC would separate it from any impurities or related compounds, and the subsequent NMR analysis would provide detailed information on the proton and carbon environments within the molecule, confirming the positions of the diethylamino, methoxy, and amino groups on the benzene ring. orgchemboulder.comnih.gov
Table 1: Anticipated GC-MS Fragmentation Data for this compound
| Fragment Ion | Plausible Structure |
| [M]+• | C₁₁H₁₈N₂O+• (Molecular Ion) |
| [M-CH₃]+ | Loss of a methyl radical from the methoxy or ethyl group |
| [M-C₂H₅]+ | Loss of an ethyl radical from the diethylamino group |
| [M-OCH₃]+ | Loss of a methoxy radical |
| [M-N(C₂H₅)₂]+ | Loss of the diethylamino group |
This table is predictive and based on common fragmentation patterns of aromatic amines and ethers.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound in its solid state.
For this compound, obtaining a single crystal of suitable quality would be the first step. The crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. A study on a dinitro compound containing a dimethoxybenzene moiety revealed a twisted conformation, which was confirmed by single-crystal X-ray diffraction. acs.org Similarly, the analysis of 5-bromopyridine-2,3-diamine showed how the amino groups are twisted out of the plane of the pyridine (B92270) ring to minimize intramolecular interactions. researchgate.net
The crystal structure of this compound would reveal the planarity of the benzene ring and the orientation of the methoxy and the two amine substituents. The diethyl groups on one of the nitrogen atoms will likely exhibit a particular conformation to minimize steric hindrance. Furthermore, XRD analysis would elucidate the nature and extent of intermolecular hydrogen bonding involving the primary amine (-NH₂) and potentially the nitrogen of the diethylamino group, as well as van der Waals interactions, which dictate the crystal packing. Research on other diamine-containing crystal structures has highlighted the importance of hydrogen bonding networks in stabilizing the crystal lattice. mdpi.com
Table 2: Representative Crystallographic Data for a Substituted Diamine Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.82640(10) |
| b (Å) | 8.7336(2) |
| c (Å) | 18.6007(3) |
| V (ų) | 621.60(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.701 |
Data is for a representative compound, 5-bromopyridine-2,3-diamine, to illustrate typical parameters obtained from X-ray diffraction analysis. researchgate.net
Electrochemical Methods for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials. These properties are fundamental to understanding the electronic nature of the compound and its potential applications in areas such as electrochromism and as a redox mediator. researchgate.net
The electrochemical behavior of this compound is expected to be influenced by the electron-donating nature of the amino and methoxy substituents. The oxidation of phenylenediamines typically proceeds in two successive one-electron steps, forming a stable radical cation (semiquinone) and then a dication (quinonediimine). researchgate.net A study on N,N-dimethyl-p-phenylenediamine showed that the first oxidation step is fully reversible, indicating the stability of the formed radical cation. researchgate.net
For this compound, an ortho-phenylenediamine, the close proximity of the two amine groups may influence the redox behavior compared to para-isomers. researchgate.netnih.gov The presence of the electron-donating methoxy group and the diethylamino group is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted o-phenylenediamine (B120857).
A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between a defined range. The resulting voltammogram would show anodic peaks corresponding to oxidation events and cathodic peaks for the reverse reduction processes. The potential of these peaks provides information about the thermodynamics of the electron transfer, while the peak shape and separation can give insights into the kinetics and reversibility of the redox processes.
Table 3: Representative Electrochemical Data for Substituted Phenylenediamines
| Compound | Solvent | First Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺) | Second Oxidation Potential (E₂/₂) (V vs. Fc/Fc⁺) |
| N,N-Dimethyl-p-phenylenediamine | Acetonitrile | ~ -0.1 | ~ 0.5 |
| N,N,N',N'-Tetraaryl-p-phenylenediamine | Dichloromethane | Varies with substituents | Varies with substituents |
| o-Phenylenediamine | Aqueous Buffer | pH-dependent | - |
This table presents representative data from studies on similar phenylenediamine derivatives to illustrate the type of information obtained from electrochemical studies. researchgate.netresearchgate.netresearchgate.net The exact potentials for this compound would need to be determined experimentally.
Role and Applications of N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine in Advanced Chemical Research
Precursor in the Synthesis of Complex Organic Architectures
The ortho-diamine functionality is a well-established synthon for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. N1,N1-diethyl-5-methoxybenzene-1,2-diamine serves as a key precursor for several important classes of complex organic architectures.
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines . nih.govsid.irresearchgate.netacgpubs.orgresearchgate.net This reaction is generally efficient and can be promoted by various catalysts under mild conditions. nih.govsid.irresearchgate.net The reaction of this compound with a suitable 1,2-dicarbonyl compound would be expected to yield a substituted quinoxaline (B1680401). The methoxy (B1213986) and diethylamino groups on the resulting quinoxaline ring can significantly influence its electronic properties, solubility, and biological activity.
Similarly, benzimidazoles , another important class of heterocyclic compounds, can be synthesized from the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. mdpi.comacs.orgresearchgate.netacs.orgresearchgate.net The use of this compound in such reactions would lead to the formation of 1-substituted-2-aryl- or 2-alkyl-benzimidazoles, where the substitution pattern is dictated by the starting materials. The presence of the diethylamino group at the 1-position of the benzimidazole (B57391) ring can be particularly advantageous in modulating the pharmacological properties of the molecule.
Furthermore, o-phenylenediamines are precursors to phenazines , which are known for their dyeing properties and biological activities. ias.ac.in The synthesis of phenazines can be achieved through the condensation of o-phenylenediamines with 1,2-quinones. ias.ac.in The reaction of this compound with a suitable quinone would yield a substituted phenazine (B1670421) derivative.
| Heterocyclic System | Precursors | Synthetic Method |
| Quinoxalines | o-Phenylenediamines and 1,2-dicarbonyl compounds | Condensation reaction nih.govsid.irresearchgate.net |
| Benzimidazoles | o-Phenylenediamines and aldehydes/carboxylic acids | Condensation and cyclization mdpi.comacs.org |
| Phenazines | o-Phenylenediamines and 1,2-quinones | Condensation reaction ias.ac.in |
Catalysis and Ligand Design in Organic Transformations
The two adjacent nitrogen atoms in this compound make it an excellent candidate for the design of bidentate ligands for transition metal catalysis. researchgate.netrsc.org The diamine can coordinate to a metal center, forming a stable chelate ring that can influence the metal's reactivity and selectivity in catalytic transformations.
The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the benzene (B151609) ring. rsc.org In the case of this compound, the electron-donating methoxy group increases the electron density on the nitrogen atoms, which can enhance the metal-ligand bond strength and modulate the redox properties of the metal center. This can be particularly useful in designing catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. rsc.org
Moreover, o-phenylenediamine-based ligands have been explored as redox-active ligands, where the ligand itself can participate in the redox processes of a catalytic cycle. rsc.org This can open up new reaction pathways and enable transformations that are not accessible with traditional ligands. The ability of the diamine ligand to act as an electron reservoir can facilitate multi-electron transfer processes, which are crucial in many catalytic reactions. rsc.org
| Metal Complex Application | Role of Diamine Ligand | Potential Advantage of this compound |
| Cross-Coupling Reactions | Stabilizes metal center, modulates reactivity | Enhanced catalytic activity due to electron-donating substituents |
| Hydrogenation | Forms active catalyst with transition metals | Tunable steric and electronic properties for improved selectivity |
| Oxidation Catalysis | Can act as a redox-active ligand | Facilitates multi-electron transfer processes |
Contribution to the Development of New Synthetic Methodologies
The versatile reactivity of o-phenylenediamines has spurred the development of novel and efficient synthetic methodologies for the preparation of a wide range of organic compounds. The use of this compound and its analogues has contributed to the expansion of the synthetic chemist's toolbox.
For instance, researchers have focused on developing one-pot syntheses of heterocyclic compounds starting from o-phenylenediamines, which are more atom-economical and environmentally friendly than multi-step procedures. acgpubs.orgacs.orgias.ac.in The development of new catalytic systems, including the use of recyclable and heterogeneous catalysts, for reactions involving o-phenylenediamines has also been a significant area of research. nih.govsid.irmdpi.com These advancements have made the synthesis of complex molecules more sustainable and cost-effective.
Furthermore, the study of the regioselectivity in reactions involving unsymmetrically substituted o-phenylenediamines, such as this compound, has provided valuable insights into the factors that control the outcome of chemical reactions. ias.ac.in Understanding these factors is crucial for the rational design of synthetic routes to target molecules with specific substitution patterns.
Exploration in Materials Science Research (e.g., precursors for advanced polymers, dyes, functional molecules)
The unique chemical structure of this compound also makes it a valuable precursor in the field of materials science.
Polymers: Diamines are common monomers for the synthesis of various polymers, such as polyamides and polyimides. The polymerization of this compound with suitable comonomers could lead to the formation of polymers with interesting properties. The methoxy and diethylamino groups can enhance the solubility and processability of the resulting polymers, as well as impart specific functionalities, such as fluorescence or redox activity. Substituted phenylenediamines have been used to create conjugated polymers with potential applications in electronics and sensing. acs.org
Dyes: o-Phenylenediamine (B120857) derivatives are used in the synthesis of a variety of dyes. actylis.comimist.ma The color of the resulting dye is dependent on the extent of conjugation and the nature of the substituents on the aromatic ring. The condensation of this compound with appropriate reagents can lead to the formation of new dyes with specific colors and properties, potentially for use in textiles, printing, or as functional dyes in high-tech applications. imist.ma
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are known to be effective corrosion inhibitors for various metals. nih.govnih.govmdpi.com o-Phenylenediamine derivatives can adsorb onto the metal surface, forming a protective film that prevents corrosion. nih.gov The electron-donating groups in this compound would be expected to enhance its adsorption onto metal surfaces, making it a promising candidate for the development of new and efficient corrosion inhibitors.
| Material Application | Role of this compound | Potential Properties of the Final Material |
| Advanced Polymers | Monomer in polymerization reactions | Enhanced solubility, processability, and functionality (e.g., fluorescence) acs.org |
| Functional Dyes | Precursor for dye synthesis | Specific color and photophysical properties for high-tech applications actylis.comimist.ma |
| Corrosion Inhibitors | Forms a protective film on metal surfaces | Enhanced corrosion resistance due to strong adsorption nih.govnih.gov |
Future Directions and Emerging Paradigms in Research on Aromatic Diamines, Including N1,n1 Diethyl 5 Methoxybenzene 1,2 Diamine
Integration of Automation and Artificial Intelligence in Organic Synthesis Research
The synthesis of complex organic molecules, including polysubstituted aromatic diamines, has traditionally been a labor-intensive process. nih.gov However, the landscape of organic synthesis is being reshaped by the integration of automation and artificial intelligence (AI).
Automated Synthesis Platforms: The development of automated flow synthesis platforms is set to revolutionize the production of compounds like N1,N1-diethyl-5-methoxybenzene-1,2-diamine. chemrxiv.orguzh.chmit.edu These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com For instance, a fully automated fast-flow instrument can complete an amide bond formation in as little as 10 seconds. chemrxiv.orguzh.ch This technology could be adapted for the N-alkylation or arylation steps often required in the synthesis of complex diamines.
AI in Reaction Prediction: Artificial intelligence and machine learning are emerging as powerful tools for predicting the outcomes of chemical reactions. rsc.orgrsc.orgnih.gov By training algorithms on vast datasets of published chemical reactions, AI can predict the most likely products, identify potential side reactions, and even suggest optimal reaction conditions. rsc.orgrsc.orgnih.govresearchgate.net For a molecule like this compound, AI could predict the regioselectivity of further electrophilic aromatic substitutions or the feasibility of novel C-N coupling reactions. nih.govrsc.org Machine learning models are being developed to predict various properties of molecules, which can accelerate the discovery of new materials and drugs. nih.govoup.com
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. wikipedia.org The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.orgwikipedia.org
Green Chemistry Metrics: The environmental impact of a chemical process can be quantified using various metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). rsc.orgwikipedia.orgresearchgate.netnih.gov An ideal synthesis maximizes the incorporation of all reactant atoms into the final product, thus having a high atom economy and a low E-Factor. rsc.orgresearchgate.net The development of one-step syntheses, such as the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines to form N,N'-dialkyl-p-phenylenediamines, exemplifies a high atom economy process where water is the main byproduct. rsc.org
Catalytic Approaches: A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Recent research has focused on developing efficient catalytic systems for N-alkylation of amines using alcohols, a process known as the "borrowing hydrogen" methodology. researchgate.net This approach is environmentally friendly as it produces water as the only byproduct. researchgate.net The use of earth-abundant metal catalysts, such as those based on nickel or copper, is also a significant area of research for C-N cross-coupling reactions. researchgate.netnih.gov
The table below illustrates a comparison of green chemistry metrics for different types of reactions, highlighting the advantages of catalytic processes.
| Metric | Description | Ideal Value | Stoichiometric Reaction Example | Catalytic Reaction Example |
| Atom Economy (AE) | (MW of product / sum of MW of all reactants) x 100% | 100% | Often < 50% | Can be > 90% |
| E-Factor | (Total waste in kg / kg of product) | 0 | Can be > 100 | Typically < 10 |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / total mass of reactants) x 100% | 100% | Lower due to side products and excess reagents | Higher due to better selectivity |
This table provides a generalized comparison. Actual values are highly dependent on the specific reaction.
For the synthesis of this compound, future research will likely focus on developing catalytic routes that avoid hazardous reagents and minimize waste, for example, through direct C-H amination or the use of biomass-derived starting materials. rsc.org
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The versatility of aromatic diamines makes them valuable building blocks in a range of scientific disciplines beyond traditional organic chemistry. The unique electronic and structural properties of this compound could be harnessed in several interdisciplinary fields.
Materials Science: Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. nih.gov These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The specific substitution pattern of this compound could be used to fine-tune the properties of such polymers. Furthermore, aromatic diamines are being explored as building blocks for organic semiconductors and conductive polymers. rsc.org
Medicinal Chemistry: The substituted benzene-1,2-diamine scaffold is present in numerous biologically active compounds. Research has shown that some aromatic diamines exhibit antioxidant and antimicrobial properties. nih.gov The methoxy (B1213986) and diethylamino groups in this compound could modulate its pharmacokinetic and pharmacodynamic properties, making it a potential starting point for the development of new therapeutic agents.
Nanotechnology: The functionalization of nanoparticles with organic molecules is a rapidly growing area of research. Aromatic diamines can be used to surface-modify nanoparticles, imparting new functionalities. For example, green-synthesized gold nanoparticles functionalized with cysteine have shown enhanced antimicrobial and antifungal activity. youtube.com this compound could potentially be used to create novel nanomaterials with tailored properties for applications in catalysis, sensing, and drug delivery.
Expanding the Chemical Space through Novel Molecular Transformations
The development of novel synthetic methodologies is crucial for expanding the accessible chemical space and creating molecules with new and improved properties. For aromatic diamines like this compound, several emerging areas of research hold significant promise.
C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying organic molecules. nih.govnih.gov Catalytic C-H amination, for instance, allows for the direct introduction of nitrogen-containing groups into a molecule, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach could be used to synthesize analogues of this compound with diverse substitution patterns.
Novel C-N Coupling Reactions: Palladium- and copper-catalyzed C-N cross-coupling reactions are cornerstones of modern organic synthesis. rsc.org However, the coupling of sterically hindered amines and aryl halides remains a challenge. nih.govresearchgate.netacs.org Ongoing research is focused on the development of new ligands and catalytic systems that can overcome these limitations, enabling the synthesis of highly substituted and complex aromatic diamines. nih.govacs.org
The table below summarizes some key molecular transformations relevant to the synthesis and functionalization of aromatic diamines.
| Transformation | Description | Relevance to this compound |
| Catalytic C-H Amination | Direct formation of a C-N bond by activating a C-H bond. | Could be used for the synthesis of the diamine or for its further functionalization. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | A potential method for synthesizing the diamine from a di-halogenated precursor. |
| Ullmann Condensation | Copper-catalyzed reaction between an amine and an aryl halide. | An alternative to palladium-catalyzed methods, often with different substrate scope. |
| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | Could be used to introduce the diethylamino group. |
Challenges and Opportunities in Aromatic Diamine Chemistry
Despite the significant progress in the chemistry of aromatic diamines, several challenges and opportunities remain.
Challenges:
Regioselectivity: The synthesis of polysubstituted aromatic compounds with precise control over the position of the substituents is a persistent challenge. acs.orgyoutube.comresearchgate.netrsc.orglibretexts.org For a molecule like this compound, achieving the desired 1,2,5-substitution pattern requires careful synthetic planning.
Steric Hindrance: The synthesis of sterically congested aromatic diamines can be difficult due to reduced reactivity of the starting materials. nih.gov Developing catalysts that can overcome these steric limitations is an ongoing area of research. nih.govacs.org
Scale-up: Transitioning a synthetic route from the laboratory to an industrial scale often presents significant challenges related to cost, safety, and efficiency.
Opportunities:
Novel Applications: The unique properties of specifically substituted aromatic diamines like this compound could lead to their use in new applications, such as in organic electronics or as specialized ligands in catalysis.
Sustainable Feedstocks: The development of synthetic routes that utilize renewable feedstocks, such as those derived from biomass, presents a major opportunity for making the production of aromatic diamines more sustainable. rsc.org
Drug Discovery: The vast and largely unexplored chemical space of substituted aromatic diamines offers significant opportunities for the discovery of new drug candidates with novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1,N1-diethyl-5-methoxybenzene-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of 5-methoxybenzene-1,2-diamine using ethyl halides (e.g., ethyl bromide or iodide) under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to deprotonate the amine groups, enabling nucleophilic substitution . Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may promote over-alkylation or side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization is recommended to isolate the product from mono-alkylated byproducts .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : ¹H NMR confirms the presence of ethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and methoxy protons (δ 3.7–3.9 ppm). Aromatic protons appear as distinct multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₈N₂O) .
- Elemental Analysis : Matches calculated C, H, N, and O percentages to experimental values .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Soluble in polar solvents (ethanol, DMSO) but poorly soluble in water. Protonation of amine groups under acidic conditions (pH < 4) increases aqueous solubility.
- Stability : Degrades under strong oxidizing agents or UV light. Store in inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation of the methoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of 5-methoxybenzene-1,2-diamine be mitigated?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects:
- Steric Hindrance : Bulky bases (e.g., DBU) favor mono-alkylation by limiting access to the second amine group.
- Electronic Effects : Electron-withdrawing substituents (e.g., methoxy) deactivate specific positions, directing alkylation to the less hindered amine.
- Stepwise Alkylation : Sequential addition of ethyl halides with intermediate purification reduces di-alkylated byproducts .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve solubility and absorption.
- Prodrug Design : Masking amine groups with acetyl or tert-butoxycarbonyl (Boc) protections enhances membrane permeability.
- In Silico Modeling : Molecular docking predicts interactions with metabolic enzymes (e.g., cytochrome P450) to guide structural modifications .
Q. How do researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Contradictions arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Purity Validation : HPLC or GC-MS ensures ≥95% purity to exclude confounding effects from byproducts.
- Meta-Analysis : Cross-referencing data from analogs like N1,N1-dimethylbenzene-1,2-diamine, which shows β-lactamase inhibition at IC₅₀ = 12 µM .
Q. What role does the methoxy group play in modulating the compound’s electronic properties for materials science applications?
- Methodological Answer : The methoxy group:
- Enhances Electron Density : Acts as an electron-donating group, stabilizing charge-transfer complexes in conductive polymers.
- Influences Reactivity : Directs electrophilic substitution to specific positions in aromatic systems.
- Thermal Stability : Improves thermal resistance in epoxy resins, as seen in analogs like N1,N1-dimethyl-1-(m-tolyl)ethane-1,2-diamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
